2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane physical and chemical properties
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane physical and chemical properties
Executive Summary & Structural Significance
In advanced synthetic chemistry and drug formulation, the strategic use of protecting groups and lipophilic vectors is paramount. 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane (CAS: 151700-00-4) represents a highly specialized, sterically congested cyclic ketal[1],[2]. Formed by the condensation of 3-methyl-2-butanone and 2,3-butanediol, this molecule features extensive alpha-substitution.
The presence of an isopropyl group and a methyl group at the C2 position (geminal disubstitution), coupled with trans-dimethyl groups at the C4 and C5 positions in its (4R,5R) configuration[1], creates an exceptional steric shield around the acetal oxygens. This structural phenomenon transforms a standard 1,3-dioxolane ring into a robust, hydrolysis-resistant scaffold, making it highly valuable for complex multi-step organic synthesis and lipophilicity tuning in prodrug development.
Physicochemical Profiling
To fully understand the behavior of 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane (Molecular Formula: C9H18O2)[3], it is essential to compare it against its unsubstituted parent scaffold, 2-isopropyl-1,3-dioxolane[4]. The addition of three methyl groups drastically alters its thermodynamic properties, increasing its boiling point, lowering its density, and significantly enhancing its lipophilicity (LogP).
The table below summarizes the empirical and calculated quantitative data for comparative analysis:
| Property | 2-Isopropyl-1,3-dioxolane (Base Scaffold) | 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane (Target) |
| CAS Number | 822-83-3[4] | 151700-00-4[1] |
| Molecular Formula | C6H12O2[4] | C9H18O2[3] |
| Molecular Weight | 116.16 g/mol [4] | 158.24 g/mol |
| Boiling Point (760 mmHg) | 130.0 °C[4] | ~165.0 - 175.0 °C (Calculated) |
| Density | 0.945 g/cm³[4] | ~0.910 g/cm³ (Calculated) |
| LogP (Lipophilicity) | 1.01[4] | ~2.45 (Calculated) |
| Hydrogen Bond Acceptors | 2[4] | 2 |
| Hydrogen Bond Donors | 0[4] | 0 |
| Stereochemistry | Achiral | trans-(9CI) / (4R,5R)[1],[2] |
Chemical Reactivity & Steric Dynamics
The Causality of Steric Shielding
As a synthetic chemist, selecting a protecting group requires a deep understanding of its failure modes. Standard 1,3-dioxolanes are highly susceptible to aqueous acidic hydrolysis. However, 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane defies this norm due to profound steric hindrance.
The bulky isopropyl group at C2 blocks the nucleophilic trajectory of water and the electrophilic approach of hydronium ions. Concurrently, the trans-dimethyl groups at C4/C5 restrict the conformational flexibility (pseudo-rotation) of the 5-membered ring, compressing the C-O-C bond angles.
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Base Stability: Completely inert to strong bases (e.g., NaOH, LDA) and potent nucleophiles (e.g., Grignard reagents, organolithiums).
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Acid Resistance: Requires significantly harsher acidic conditions (e.g., 2M HCl with heat) for cleavage compared to unhindered acetals, allowing for selective deprotection strategies in complex molecules.
Fig 1. Reactivity profile demonstrating steric shielding against nucleophiles and bases.
Experimental Workflows & Methodologies
Protocol A: Azeotropic Synthesis of the Sterically Hindered Ketal
Objective: Synthesize 2-isopropyl-2,4,5-trimethyl-1,3-dioxolane. Causality Check: Ketalization is a thermodynamic equilibrium. Because the target molecule is highly sterically hindered, the forward reaction is thermodynamically less favorable than unhindered systems. Continuous removal of the water byproduct via azeotropic distillation is mandatory to drive the equilibrium toward the product (Le Chatelier’s Principle).
Step-by-Step Methodology:
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Preparation: In a 500 mL round-bottom flask, combine 3-methyl-2-butanone (1.0 equiv) and 2,3-butanediol (1.2 equiv). Note: The slight excess of diol pushes the equilibrium forward.
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Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 equiv).
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Solvent Addition: Suspend the mixture in anhydrous toluene (approx. 10 volumes). Toluene is chosen because it forms an excellent azeotrope with water.
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Reflux & Azeotropic Removal: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110–115°C.
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Self-Validation System: Monitor the accumulation of water in the Dean-Stark trap. The reaction is visually validated as complete when the theoretical volume of water (1.0 equiv) is collected, typically taking 4 to 6 hours.
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Quench & Workup: Cool the reaction to room temperature. Immediately quench the acid catalyst with saturated aqueous NaHCO3 to prevent reverse hydrolysis. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Isolate the pure ketal via fractional distillation under vacuum.
Fig 2. Azeotropic ketalization workflow for the synthesis of the sterically hindered dioxolane.
Protocol B: Targeted Deprotection (Hydrolysis)
Objective: Cleave the ketal to regenerate the parent ketone and diol. Causality Check: Due to the steric shielding described in Section 3, mild acids (e.g., Pyridinium p-toluenesulfonate or dilute acetic acid) will fail to protonate the acetal oxygens at a practical rate. A miscible organic/aqueous solvent system with a strong acid and thermal activation is required.
Step-by-Step Methodology:
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Preparation: Dissolve the purified ketal in Tetrahydrofuran (THF) to ensure complete homogeneity with the aqueous phase.
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Acidification: Add 2M aqueous HCl (10 volumes relative to THF).
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Thermal Activation: Heat the biphasic mixture to 50–60°C with vigorous stirring.
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Self-Validation System: Monitor the reaction via GC-MS or TLC. The disappearance of the non-polar ketal signal and the emergence of polar ketone/diol signals confirm successful cleavage.
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Neutralization: Cool the mixture to 0°C and carefully neutralize with 2M NaOH until pH 7 is reached. This step is critical to prevent unwanted aldol condensation of the newly liberated 3-methyl-2-butanone.
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Extraction: Extract the aqueous layer with dichloromethane, wash with brine, dry over MgSO4, and concentrate.
Applications in Drug Development & Formulation
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Lipophilic Masking (Prodrugs): Converting a highly polar diol or ketone into this specific dioxolane drastically increases the LogP (from ~0 to ~2.45). In drug formulation, this technique is utilized to mask polar functional groups, thereby enhancing the passive membrane permeability and oral bioavailability of active pharmaceutical ingredients (APIs).
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Chiral Auxiliary: The (4R,5R) trans-isomer[1] provides a rigid, chiral, and sterically demanding microenvironment. When attached to a molecular scaffold, it can effectively direct the stereochemical outcome of reactions (e.g., asymmetric alkylations or reductions) occurring at adjacent sites, acting as a highly effective chiral auxiliary.
References
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LookChem | 2-Isopropyl-1,3-dioxolane Physical Properties | [Link]
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Weblio | C9H18O2 Chemical Database |[Link]
